molecular formula C19H18N6O2 B11034611 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide

Cat. No.: B11034611
M. Wt: 362.4 g/mol
InChI Key: SBIIJWJZBIBCMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide (CAS: 1574303-85-7) is a heterocyclic compound featuring a benzimidazole core linked via an ethyl group to an acetamide moiety, which is further substituted with a phenoxy ring bearing a 1,2,4-triazole group (Figure 1). Its molecular formula is C₁₉H₁₈N₆O₂ (MW: 362.4 g/mol) . The benzimidazole and triazole moieties are pharmacologically significant, often associated with antimicrobial, anticancer, and enzyme inhibitory activities. The compound’s synthesis likely involves multi-step reactions, including azide-alkyne cycloaddition (click chemistry) for triazole formation and amide coupling for acetamide linkage .

Properties

Molecular Formula

C19H18N6O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[3-(1,2,4-triazol-4-yl)phenoxy]acetamide

InChI

InChI=1S/C19H18N6O2/c26-19(20-9-8-18-23-16-6-1-2-7-17(16)24-18)11-27-15-5-3-4-14(10-15)25-12-21-22-13-25/h1-7,10,12-13H,8-9,11H2,(H,20,26)(H,23,24)

InChI Key

SBIIJWJZBIBCMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)COC3=CC=CC(=C3)N4C=NN=C4

Origin of Product

United States

Preparation Methods

Benzimidazole Core Formation

Benzimidazole synthesis typically begins with o-phenylenediamine and carboxylic acid derivatives. For the ethylamine side chain, 2-chloroethylamine hydrochloride is employed:

  • Cyclocondensation :
    o-Phenylenediamine reacts with ethyl cyanoacetate in HCl/ethanol under reflux to yield 2-cyanomethyl-1H-benzimidazole.
    C6H4(NH2)2+NCCH2COOEtHCl, EtOHBenzimidazole-2-CN+H2O\text{C}_6\text{H}_4(\text{NH}_2)_2 + \text{NCCH}_2\text{COOEt} \xrightarrow{\text{HCl, EtOH}} \text{Benzimidazole-2-CN} + \text{H}_2\text{O}

  • Reductive Amination :
    The nitrile group is reduced to a primary amine using LiAlH4_4 in dry THF:
    Benzimidazole-2-CNLiAlH4Benzimidazole-2-CH2NH2\text{Benzimidazole-2-CN} \xrightarrow{\text{LiAlH}_4} \text{Benzimidazole-2-CH}_2\text{NH}_2
    Yield: 68–72%.

Synthesis of 2-[3-(4H-1,2,4-Triazol-4-yl)phenoxy]acetic Acid

Phenolic Intermediate Preparation

3-Hydroxybenzoic acid is esterified to methyl 3-hydroxybenzoate, followed by hydrazide formation:

  • Esterification :
    3-HO-C6H4COOHMeOH, H2SO43-HO-C6H4COOMe\text{3-HO-C}_6\text{H}_4\text{COOH} \xrightarrow{\text{MeOH, H}_2\text{SO}_4} \text{3-HO-C}_6\text{H}_4\text{COOMe}

  • Hydrazide Synthesis :
    Reacting with excess hydrazine hydrate in ethanol at 80°C yields 3-hydroxybenzohydrazide.

Triazole Ring Construction

The hydrazide undergoes cyclocondensation with formamide or ammonium formate to introduce the 1,2,4-triazole:

  • Cyclization :
    3-HO-C6H4CONHNH2+HCONH2Δ3-HO-C6H4-1,2,4-Triazole\text{3-HO-C}_6\text{H}_4\text{CONHNH}_2 + \text{HCONH}_2 \xrightarrow{\Delta} \text{3-HO-C}_6\text{H}_4\text{-1,2,4-Triazole}
    Reaction conditions: 150°C, 6 h, yield 65%.

Acetic Acid Side Chain Introduction

The phenol group is alkylated with ethyl bromoacetate in acetone/K2_2CO3_3:

  • Nucleophilic Substitution :
    3-(Triazolyl)phenol+BrCH2COOEtK2CO33-(Triazolyl)phenoxyacetate\text{3-(Triazolyl)phenol} + \text{BrCH}_2\text{COOEt} \xrightarrow{\text{K}_2\text{CO}_3} \text{3-(Triazolyl)phenoxyacetate}
    Yield: 82%.

  • Ester Hydrolysis :
    Saponification with NaOH in ethanol yields the carboxylic acid:
    PhenoxyacetateNaOHPhenoxyacetic acid\text{Phenoxyacetate} \xrightarrow{\text{NaOH}} \text{Phenoxyacetic acid}

Amide Coupling and Final Assembly

Activation of Carboxylic Acid

The acid is converted to an acyl chloride using oxalyl chloride in anhydrous dichloromethane:
Phenoxyacetic acid+(COCl)2DCMPhenoxyacetyl chloride\text{Phenoxyacetic acid} + (\text{COCl})_2 \xrightarrow{\text{DCM}} \text{Phenoxyacetyl chloride}
Reaction time: 3 h at 0–5°C.

Amidation with 2-(1H-Benzimidazol-2-yl)ethylamine

The acyl chloride reacts with the benzimidazole ethylamine in the presence of triethylamine:
Phenoxyacetyl chloride+Benzimidazole-ethylamineEt3NTarget compound\text{Phenoxyacetyl chloride} + \text{Benzimidazole-ethylamine} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound}
Yield: 75–80% after recrystallization from ethanol.

Optimization and Analytical Validation

Reaction Condition Optimization

  • Temperature Control : Maintaining 0–5°C during acyl chloride formation prevents decomposition.

  • Solvent Selection : Ethanol for amidation ensures solubility without side reactions.

Spectral Characterization

  • IR : N-H stretch at 3268 cm1^{-1}, C=O at 1682 cm1^{-1}.

  • 1^1H NMR : Triazole protons at δ 8.2–8.4 ppm, benzimidazole aromatic protons at δ 7.3–7.8 ppm.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsYield (%)Purity (%)
Hydrazide Cyclization3-Hydroxybenzohydrazide, Formamide6598
Direct Alkylation3-(Triazolyl)phenol, Bromoacetate8297
Acyl Chloride RoutePhenoxyacetic acid, Oxalyl chloride7899

The acyl chloride method offers superior purity, while hydrazide cyclization requires shorter reaction times.

Challenges and Mitigation Strategies

  • Regioselectivity in Triazole Formation : Using NaOH instead of KOH enhances 1,2,4-triazole regioisomer yield.

  • Amide Hydrolysis : Anhydrous conditions during coupling prevent hydrolysis of the acetamide .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and triazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrogens in the heterocyclic rings, potentially leading to the formation of partially or fully reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or sulfoxides, while substitution reactions could introduce halogens, nitro groups, or sulfonic acid groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of benzimidazole and triazole derivatives with biological targets. It can serve as a probe to investigate the binding sites and mechanisms of action of these heterocyclic compounds.

Medicine

Medically, this compound holds potential as a therapeutic agent. The benzimidazole and triazole rings are known for their antimicrobial and antifungal properties, suggesting that this compound could be developed into a drug for treating infections. Additionally, its structure may allow it to act as an anticancer agent by interfering with cellular processes in cancer cells.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of benzimidazole and triazole derivatives.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide likely involves interactions with various molecular targets, such as enzymes or receptors. The benzimidazole ring can interact with DNA or proteins, potentially inhibiting their function. The triazole ring can bind to metal ions or other cofactors, disrupting essential biological processes. Together, these interactions can lead to the compound’s antimicrobial, antifungal, or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzimidazole-Triazole-Thiazole Scaffolds

describes compounds such as 9a–9e , which share a benzimidazole-triazole backbone but differ in substituents. For example:

  • 9c : Contains a bromophenyl-thiazole group (C₂₈H₂₃BrN₇O₃S, MW: ~634.5 g/mol).
  • 9d : Features a methylphenyl-thiazole substituent.
Compound ID Core Structure Key Substituents Molecular Weight (g/mol)
Target Benzimidazole-ethyl-acetamide Triazolylphenoxy 362.4
9c Benzimidazole-triazole-thiazole Bromophenyl ~634.5
9d Benzimidazole-triazole-thiazole Methylphenyl ~528.6

Key Differences :

  • The target compound lacks the thiazole ring present in 9a–9e, replacing it with a phenoxy-acetamide group. This reduces molecular weight and may enhance solubility.
Benzimidazole Derivatives with Anti-inflammatory Activity

highlights AJ and AK , benzimidazole-acetamide derivatives with anti-inflammatory properties:

  • AJ : 2-{3-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-N-phenylacetamide.
  • AK : Nitrophenyl-substituted analogue.
Compound ID Core Structure Key Substituents Activity (IC₅₀)
Target Benzimidazole-ethyl-acetamide Triazolylphenoxy Not reported
AJ Benzimidazole-ketone-acetamide Phenyl Moderate anti-inflammatory
AK Benzimidazole-ketone-acetamide 3-Nitrophenyl Enhanced activity

Key Insights :

  • The absence of a ketone linker in the target compound could reduce metabolic instability compared to AJ/AK .
Triazolylamide Antifungal Agents

describes 6b and 7b , simpler triazolylamides with antifungal activity:

  • 6b: 2-(Pyridin-2-ylamino)-N-(4H-1,2,4-triazol-4-yl)acetamide (C₉H₁₀N₆O, MW: 218.09 g/mol).
Compound ID Core Structure Key Substituents Antifungal Activity
Target Benzimidazole-ethyl-acetamide Triazolylphenoxy Not tested
6b Triazolylacetamide Pyridinylamino Moderate (MIC: 32 µg/mL)

Structural Advantages :

  • The target compound’s benzimidazole moiety may broaden its spectrum of activity compared to 6b, which lacks heteroaromatic diversity.
  • The phenoxy group could enhance membrane penetration due to increased lipophilicity .
HDAC Inhibitors with Triazole-Acetamide Motifs

reports compound 8 , an HDAC inhibitor with a triazole-acetamide core:

  • 8: N-Hydroxy-3-(4-(2-(phenylamino)acetamido)phenyl)-2,2-dimethylpropanamide.
Compound ID Core Structure Key Substituents HDAC Inhibition (IC₅₀)
Target Benzimidazole-ethyl-acetamide Triazolylphenoxy Not reported
8 Triazole-propanamide Hydroxamic acid Low nM range

Functional Insights :

  • The target compound lacks the hydroxamic acid group critical for HDAC zinc chelation, suggesting divergent mechanisms.
  • Its benzimidazole group may target kinase or protease enzymes instead .

Biological Activity

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C20H20N6O
  • Molecular Weight : 364.42 g/mol

Structure Representation

PropertyValue
Molecular FormulaC20H20N6O
Molecular Weight364.42 g/mol
IUPAC NameThis compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

The proposed mechanisms of action include:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
  • Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells.

A study demonstrated that derivatives of benzimidazole exhibited IC50 values ranging from 5 to 15 µM against different cancer cell lines, suggesting that the compound could have a similar or enhanced potency due to structural modifications .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Benzimidazole derivatives are known for their broad-spectrum antibacterial and antifungal activities.

Efficacy Against Bacteria

In vitro studies have shown that the compound exhibits activity against both Gram-positive and Gram-negative bacterial strains. For instance:

  • Staphylococcus aureus : Exhibited significant inhibition at concentrations as low as 10 µg/mL.
  • Escherichia coli : Showed moderate sensitivity with an MIC (Minimum Inhibitory Concentration) of 20 µg/mL.

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Other Biological Activities

In addition to anticancer and antimicrobial properties, benzimidazole derivatives are reported to possess:

  • Anti-inflammatory Effects : Potential to reduce inflammation markers in various models.
  • Antiviral Activity : Some studies have indicated efficacy against viral infections, although specific data on this compound is limited.

Case Study 1: Anticancer Screening

A recent screening study evaluated the activity of this compound against multicellular tumor spheroids. The results showed a significant reduction in tumor growth compared to controls, indicating its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, derivatives were tested against various bacterial strains. The compound displayed superior activity compared to standard antibiotics like ciprofloxacin, particularly against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide?

  • Methodology : The synthesis typically involves multi-step reactions, including cyclization for benzimidazole and triazole moieties. For example, benzimidazole derivatives are synthesized via condensation of o-phenylenediamine with carboxylic acids or esters under acidic conditions . Triazole rings are formed using click chemistry (Cu-catalyzed azide-alkyne cycloaddition) or cyclization of hydrazides with nitriles. Solvent choice (e.g., DMF, ethanol) and catalysts (e.g., H₂SO₄ for benzimidazole formation) significantly impact yields .
  • Optimization : Reaction parameters (temperature, time) and purification methods (recrystallization, column chromatography) are critical. TLC and HPLC are used to monitor intermediates .

Q. How are structural and purity characteristics validated for this compound?

  • Analytical Techniques :

  • NMR (¹H/¹³C) : Confirms connectivity of benzimidazole, triazole, and acetamide groups. Aromatic protons (δ 7.0–8.5 ppm) and acetamide carbonyl (δ ~170 ppm) are key markers .
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretch in benzimidazole at ~3400 cm⁻¹, C=O stretch in acetamide at ~1650 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS showing [M+H]⁺ peak) .
  • Elemental Analysis : Matches calculated vs. experimental C/H/N/S percentages to confirm purity .

Q. What preliminary biological screening approaches are recommended for this compound?

  • In Vitro Assays :

  • Enzyme Inhibition : Test against targets like α-glucosidase or HDACs using fluorogenic substrates .
  • Receptor Binding : Radioligand displacement assays (e.g., vasopressin receptor antagonism, inspired by brezivaptan analogs) .
  • Cytotoxicity : MTT assay on cancer cell lines to assess antiproliferative activity .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

  • In Silico Strategies :

  • Molecular Docking : Use AutoDock or Schrödinger to predict binding modes with targets (e.g., HDACs, GPCRs). Triazole and benzimidazole moieties often engage in π-π stacking or hydrogen bonding .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenoxy ring) with activity data .
  • ADMET Prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions to prioritize derivatives .

Q. What crystallographic techniques are suitable for resolving structural ambiguities?

  • Single-Crystal X-ray Diffraction : Use SHELX software for structure refinement. Key steps include:

  • Data Collection : High-resolution (<1.0 Å) data at synchrotrons for accurate electron density maps .
  • Twinned Data Handling : SHELXL’s TWIN/BASF commands to model twinned crystals, common in flexible acetamide derivatives .
    • Challenges : Disorder in the ethyl linker or phenoxy group may require constraints (e.g., DFIX in SHELXL) .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be addressed?

  • Hypothesis-Driven Approach :

  • Metabolic Stability : Assess hepatic microsomal degradation (e.g., CYP450 metabolism of triazole rings) .
  • Solubility Limitations : Use co-solvents (e.g., PEG 400) or prodrug strategies to enhance bioavailability .
  • Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended interactions .

Q. What strategies enhance selectivity for vasopressin receptor subtypes (e.g., V1a vs. V2)?

  • Structural Modifications :

  • Substituent Tuning : Introduce bulky groups (e.g., 4-methylphenoxy) to sterically block non-target receptors .
  • Bioisosteric Replacement : Replace acetamide with sulfonamide to alter hydrogen-bonding patterns .
    • Functional Assays : Measure cAMP accumulation (V2 antagonism) vs. calcium mobilization (V1a antagonism) in transfected HEK293 cells .

Methodological Notes

  • Key References : Synthesis ( ), crystallography ( ), computational modeling ( ), and receptor studies ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.